molecular formula C24H22N4O4 B11066843 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B11066843
M. Wt: 430.5 g/mol
InChI Key: MKEPCTMTHXXKLP-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its complex structure, which allows for diverse chemical reactivity and potential applications across various fields. Its combination of benzodiazole, furan, and methoxyphenyl groups provides a versatile platform for scientific exploration.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C24H22N4O4/c1-31-21-11-5-2-8-17(21)23(29)28-20(15-16-7-6-14-32-16)24(30)25-13-12-22-26-18-9-3-4-10-19(18)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/b20-15-

InChI Key

MKEPCTMTHXXKLP-HKWRFOASSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.